molecular formula C12H11ClN4O2S2 B2426160 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 638997-34-9

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2426160
CAS No.: 638997-34-9
M. Wt: 342.82
InChI Key: QOEFMKSKTPOMIU-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEFMKSKTPOMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Route

An alternative method involves synthesizing 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetohydrazide as a precursor. This intermediate is prepared by refluxing ethyl 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetate with hydrazine hydrate in ethanol. Subsequent condensation with 3-chlorophenylacetyl chloride yields the target compound.

Advantages :

  • Higher purity due to crystalline hydrazide intermediate
  • Flexible functionalization of the hydrazide group

Limitations :

  • Additional step increases synthesis time
  • Requires handling of corrosive acetyl chloride derivatives

One-Pot Synthesis

A streamlined approach combines cyclization and alkylation in a single vessel. For example, acetylated thiosemicarbazide , CS₂, and 2-chloro-N-(3-chlorophenyl)acetamide are reacted sequentially under reflux. This method reduces purification steps but may compromise yield due to side reactions.

Critical Parameters Influencing Yield and Purity

Solvent Selection

  • Polar aprotic solvents (e.g., acetone, DMF) : Enhance reaction rates by stabilizing ionic intermediates
  • Ethanol : Preferred for recrystallization due to low toxicity and volatility

Base Strength

  • K₂CO₃ vs. NaOH : Potassium carbonate provides milder basicity, minimizing hydrolysis of acetamide groups

Temperature Control

  • Alkylation : Room temperature prevents decomposition of heat-sensitive thiadiazole rings
  • Cyclization : Reflux conditions (80–100°C) ensure complete ring closure

Scalability and Industrial Feasibility

Bench-scale syntheses (1–10 g) report yields of 70–85%, but scaling to kilogram quantities introduces challenges:

  • Exothermic Reactions : Requires jacketed reactors with cooling systems for CS₂-mediated cyclizations
  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) necessitates efficient effluent treatment

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties and are studied for their potential use in treating inflammatory diseases.

    Anticancer Agents: Research has indicated that certain thiadiazole compounds may have anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Agriculture: Thiadiazole derivatives are used in the development of pesticides and herbicides.

    Pharmaceuticals: These compounds are explored for their potential use in drug development due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Uniqueness

The unique structural features of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, such as the acetamido group and the specific substitution pattern on the thiadiazole ring, may confer distinct biological activities and chemical reactivity compared to its analogs. These differences can be crucial in determining its suitability for specific applications in medicinal chemistry and other fields.

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, also referred to as CAS No. 638997-34-9, is a compound belonging to the thiadiazole family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the thiadiazole ring and acetamido group, suggest a variety of interactions with biological targets.

Synthesis and Structural Features

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
  • Acetylation : Acetylation of the amino group on the thiadiazole ring using acetic anhydride or acetyl chloride.
  • Thioether Formation : Reaction with 3-chlorophenylacetyl chloride to form the thioether linkage.

The molecular formula is C12H12ClN3O2SC_{12}H_{12}ClN_3O_2S, with a molecular weight of approximately 299.75 g/mol.

The biological activity of this compound is hypothesized to involve interaction with various enzymes and receptors. Thiadiazole derivatives are known to modulate enzyme activity by binding to active sites or altering receptor functions as agonists or antagonists.

Biological Activities

Research indicates that compounds containing thiadiazole moieties exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Some thiadiazole derivatives demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways like Akt .

Case Studies

  • Anticancer Efficacy : A study highlighted that a related thiadiazole compound induced apoptosis in glioma cells, suggesting potential therapeutic applications in glioblastoma treatment.
  • Enzyme Inhibition : Research indicated that certain derivatives inhibited the activity of enzymes involved in tumor progression, showcasing their potential as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-activity relationships (SAR).

Compound NameStructural FeaturesBiological Activity
N-(4-nitrophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamideContains a nitrophenyl groupInduces apoptosis in glioma cells
N-(6-nitrobenzothiazol-2-yl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamideBenzothiazole moietyAnticancer activity via Akt inhibition
5-acetamido-1,3,4-thiadiazole derivativesVariations in substituents on the thiadiazole ringBroad spectrum of biological activities including antimicrobial effects

Q & A

Q. What are the optimal synthetic routes for preparing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. A common approach involves reacting 2-chloroacetamide with a thiadiazole precursor in the presence of potassium iodide (KI) as a catalyst, yielding 84% under reflux conditions in polar aprotic solvents like DMSO. Critical steps include:
  • Alkylation : Use of 2-chloroacetamide (10 mmol) with KI to enhance reactivity .
  • Purification : Recrystallization from ethanol or toluene/water mixtures to obtain high-purity solids .
    Comparative yields and conditions:
MethodCatalystSolventYield (%)Reference
KI-mediated alkylationKIDMSO84
Triethylamine-assistedNoneTHF70–75

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:
  • 1^1H NMR : Peaks at δ 7.34 ppm (NH2_2), δ 4.82 ppm (CH2_2), and δ 7.18 ppm (CONH2_2) confirm the acetamide and thiadiazole moieties .
  • Mass Spectrometry : A molecular ion peak at m/z 191 (M+1) aligns with the expected molecular formula .
  • Elemental Analysis : Matches calculated values (e.g., C: 25.12% observed vs. 25.25% theoretical) .

Q. What solvents and reaction conditions are critical for its stability during synthesis?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, THF) prevent hydrolysis of intermediates. Aqueous mixtures (toluene/water) are used for azide substitutions .
  • Temperature Control : Exothermic reactions (e.g., chloroacetyl chloride additions) require cooling to 0–5°C to avoid side products .

Advanced Research Questions

Q. How do structural modifications to the thiadiazole or acetamide groups affect biological activity?

  • Methodological Answer :
  • Thiadiazole Modifications : Introducing electron-withdrawing groups (e.g., chloro, fluoro) at the 5-position enhances antimicrobial activity by increasing electrophilicity .
  • Acetamide Tuning : Substituting the 3-chlorophenyl group with heteroaromatic rings (e.g., pyridyl) improves solubility and bioavailability, as shown in anticancer assays .
  • Example : Replacing the 3-chlorophenyl with a 4-phenoxyphenyl group increased IC50_{50} values against Staphylococcus aureus by 2-fold .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal electron-deficient regions at the thiadiazole sulfur, explaining nucleophilic attack sites .
  • Molecular Electrostatic Potential (MESP) : Maps highlight the acetamide carbonyl as a hydrogen-bond acceptor, critical for target protein interactions .

Q. How can contradictory spectral or biological data be resolved?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/MS data with X-ray crystallography (if available) to confirm stereochemistry .
  • Biological Replicates : Use orthogonal assays (e.g., MIC testing for antimicrobial activity + cytotoxicity profiling) to distinguish false positives .
  • Case Study : Discrepancies in melting points (213–215°C reported vs. 205°C observed) may arise from polymorphic forms; DSC analysis is recommended .

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Catalyst Screening : KI improves yields in alkylation by reducing activation energy .
  • Solvent Recycling : Recover toluene via distillation in azide reactions to reduce costs .
  • Flow Chemistry : Continuous reactors minimize exothermic risks during chloroacetyl chloride additions .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields

MethodCatalystSolventTemperatureYield (%)
KI-mediated alkylationKIDMSOReflux84
Triethylamine-assistedNoneTHF0–5°C70–75
Azide substitutionNaN3_3Toluene/H2_2OReflux65–70

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataFunctional Group Confirmed
1^1H NMR (DMSO-d6_6)δ 7.34 (NH2_2), δ 4.82 (CH2_2)Thiadiazole NH2_2, Acetamide CH2_2
MS (EI)m/z 191 (M+1)Molecular ion
Elemental AnalysisC: 25.12%, N: 29.58%Empirical formula match

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